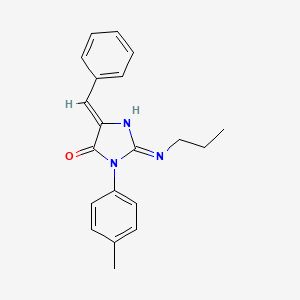
2-Amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone.
Functional Group Introduction: The introduction of the amino, chloro, methyl, and methoxy groups can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the chloro and methoxy groups can be introduced through electrophilic aromatic substitution.
Final Assembly: The final assembly of the compound involves coupling the different functionalized intermediates under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 2-amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Uniqueness
The uniqueness of 2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C31H29ClN2O3 |
|---|---|
分子量 |
513.0 g/mol |
IUPAC名 |
(3E)-1-(3-chloro-4-methylphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H29ClN2O3/c1-18-7-10-21(11-8-18)30(36)29-27(20-12-15-23(37-3)16-13-20)28-25(5-4-6-26(28)35)34(31(29)33)22-14-9-19(2)24(32)17-22/h7-17,27,33,36H,4-6H2,1-3H3/b30-29+,33-31? |
InChIキー |
QRKBSEVWSHMRHW-SLJFTJNASA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377920.png)

![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377942.png)
![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377955.png)
![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)

![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377988.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B13378014.png)
